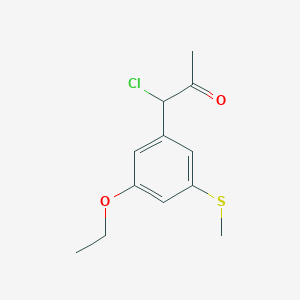

1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-5-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one may exhibit biological activity, particularly in enzyme inhibition and protein interactions. Ongoing studies are exploring its therapeutic potential, including antimicrobial and anticancer activities.

Synthesis and Chemical Modifications

The combination of chloro, ethoxy, and methylthio groups in this compound provides a versatile platform for further chemical modifications. This unique arrangement allows for diverse applications in synthetic chemistry and potential therapeutic uses that may not be present in structurally similar compounds.

Comparison with Structurally Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one | Similar structure but different positioning of ethoxy and methylthio groups | Different biological activity profile |

| 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-ol | Contains an alcohol group instead of a ketone | Potentially different reactivity due to hydroxyl group |

| 1-Chloro-3-(3-ethoxy-4-(methylthio)phenyl)propan-2-one | Variation in the position of functional groups | May exhibit distinct biological properties |

Other Isomers

Other isomers of this compound exist, such as:

Mechanism of Action

The mechanism by which 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one include:

1-Chloro-1-(3-methoxy-5-(methylthio)phenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.

1-Chloro-1-(3-ethoxy-5-(ethylthio)phenyl)propan-2-one: The presence of an ethylthio group instead of a methylthio group can influence the compound’s chemical properties and biological activity.

Biological Activity

1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol. This compound features a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, alongside a propan-2-one structure. Its unique combination of functional groups contributes to its reactivity and potential applications in various fields, including chemistry and biology .

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 258.76 g/mol

- CAS Number: 1806682-01-8

- Functional Groups: Chloro, ethoxy, methylthio

Enzyme Inhibition

Research indicates that this compound may exhibit significant biological activity, particularly in enzyme inhibition and protein interactions. The presence of functional groups allows for potential interactions with biological molecules, which could modulate various biochemical pathways. In particular, ongoing studies are exploring its therapeutic potential in areas such as antimicrobial and anticancer activities .

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for these compounds often fall within micromolar ranges, indicating their potency against pathogens .

Anticancer Potential

The anticancer activity of this compound has also been investigated. Similar compounds have shown antiproliferative effects against human cancer cell lines such as HCT-116 and PC-3. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability after treatment with the compound .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of phenyl derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of electron-withdrawing groups enhanced the antimicrobial efficacy of these compounds .

Case Study 2: Anticancer Activity

In another research effort focusing on structurally related compounds, significant cytotoxicity was observed against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against HeLa cells, suggesting that modifications to the phenyl ring can influence anticancer activity positively .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to alterations in metabolic pathways and cellular responses .

Comparative Analysis

A comparative analysis of similar compounds reveals that variations in functional groups significantly impact biological activity. The presence of both chloro and methylthio groups enhances reactivity and selectivity towards biological targets compared to structurally simpler analogs.

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C12H15ClO2S | Antimicrobial, Anticancer |

| 1-Chloro-3-(5-methylthio)phenylpropan-2-one | C10H11ClOS | Moderate Antimicrobial |

| 1-Chloro-(4-methylthio)phenylpropan-2-one | C10H11ClOS | Low Cytotoxicity |

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized via reactions between substituted benzaldehydes and ketones under basic conditions . For the target compound, a plausible route could involve:

Friedel-Crafts acylation : Introduce the propan-2-one moiety to the substituted benzene ring using a chloroacetyl chloride derivative.

Thioether formation : React with methanethiol or its derivatives to install the methylthio group.

Etherification : Use ethyl bromide or a similar agent in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group.

Key Considerations :

- Solvent choice (e.g., ethanol, DMF) and temperature control (e.g., reflux for 12–24 hours) impact yield .

- Purification via column chromatography or recrystallization ensures >98% purity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and methylthio (δ ~2.1–2.5 ppm for SCH₃) groups.

- ¹³C NMR : Confirm carbonyl (δ ~200–210 ppm) and aromatic carbons (δ ~110–150 ppm) .

- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and C-S/C-O bonds (~600–1200 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₂H₁₅ClO₂S: calculated 266.04 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated and sulfur-containing compounds .

- Storage : Keep in a cool, dry place away from oxidizers. Stabilize with inert gases if sensitive to moisture .

- Waste Disposal : Follow EPA guidelines for halogenated waste, using approved containers .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) optimize structural elucidation?

- Methodological Answer :

- Crystallization : Use slow evaporation in ethanol or dichloromethane to grow high-quality crystals.

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

- Refinement : Use SHELX programs (SHELXL-2018/3):

- Parameters : Refine anisotropic displacement parameters for non-H atoms.

- Hydrogen Placement : Assign riding models for C-bound H atoms; refine amino H atoms freely .

Example Data :

| Parameter | Value |

|---|---|

| R factor | 0.038–0.058 |

| wR factor | 0.102–0.182 |

| C–C bond precision | ±0.003–0.004 Å |

Q. How to resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Data Quality : Ensure completeness (>95%) and redundancy (>4) by optimizing exposure time and crystal positioning .

- Disorder Handling : Model split positions for disordered atoms (e.g., ethoxy groups) using PART instructions in SHELXL .

- Validation Tools : Use PLATON or Mercury to check for missed symmetry (e.g., twinning) and hydrogen-bonding networks .

- Cross-Verification : Compare with DFT-optimized structures (e.g., Gaussian 16) to validate bond lengths/angles .

Q. What computational methods analyze electronic effects on reactivity?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs). The LUMO often localizes on the carbonyl group, making it electrophilic .

- NBO Analysis : Quantify hyperconjugation (e.g., σ(C-Cl) → σ*(C=O)) to explain stabilization of transition states .

- MD Simulations : Study solvation effects (e.g., in DMSO) using GROMACS to predict reaction pathways .

Properties

Molecular Formula |

C12H15ClO2S |

|---|---|

Molecular Weight |

258.76 g/mol |

IUPAC Name |

1-chloro-1-(3-ethoxy-5-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15ClO2S/c1-4-15-10-5-9(12(13)8(2)14)6-11(7-10)16-3/h5-7,12H,4H2,1-3H3 |

InChI Key |

ILXUMKIJBLVGAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.